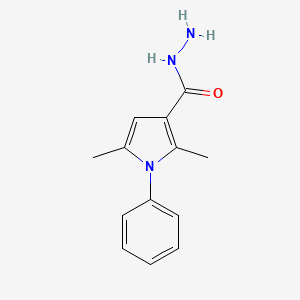
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a derivative of pyrrole, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with methyl groups at the 2 and 5 positions, a phenyl group at the 1 position, and a carbohydrazide moiety at the 3 position. This structure suggests potential biological activity, and derivatives of pyrrole have been studied for their antimicrobial and antifungal properties .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, typically involves facile one-pot reactions that yield high-purity compounds. These reactions are efficient and can be performed under mild conditions, which is advantageous for producing a variety of substituted pyrrole analogues . The synthesis of related compounds has been characterized by spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, ensuring the identity and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using experimental techniques and quantum chemical calculations. Density Functional Theory (DFT) calculations, including B3LYP functional and 6-31G(d,p) basis set, have been used to evaluate the formation and properties of these compounds. These studies provide insights into the thermodynamic parameters, indicating that the reactions are exothermic and spontaneous at room temperature . Additionally, the molecular structure is often confirmed by X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Pyrrole derivatives, including carbohydrazides, have been found to be efficient ligands in catalytic reactions. For instance, they have been used as ligands for the Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating their utility in organic synthesis . The reactivity of these compounds can be further understood through analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory, which provide details on charge transfer, charge delocalization, and the strength and nature of various intra- and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. Spectroscopic analyses, such as NMR and FT-IR, reveal the presence of characteristic functional groups and their interactions, which can lead to the formation of dimers in the solid state through hydrogen bonding . The vibrational analysis provides information on the shifts in bond frequencies due to these interactions. Theoretical calculations also contribute to understanding the electronic properties, such as absorption maxima and oscillator strengths, which are important for potential applications in materials science .
科学的研究の応用
Antimicrobial and Antifungal Properties
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives have been explored for their potential as antimicrobial and antifungal agents. In a study, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues were synthesized and evaluated for their antimicrobial efficacy. Some compounds showed potent activity against Aspergillus fumigatus and were identified as broad-spectrum antibacterial agents (Bhosale et al., 2018).
Catalysis in Chemical Reactions
Pyrrole-2-carbohydrazides, including compounds related to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, have been utilized as ligands for copper-catalyzed amination of aryl halides with amines in water, showing high yields. This process is significant in organic synthesis and pharmaceutical research (Xie et al., 2010).
Tuberculostatic Potential
Carbohydrazides of pyrrole derivatives, akin to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, have been synthesized as analogs of known tuberculostatics like isoniazid. Preliminary screening against Mycobacterium tuberculosis showed significant inhibitory activity in some hydrazone derivatives (Bijev, 2006).
Non-Linear Optical Material
Derivatives of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide have been studied for their potential as non-linear optical (NLO) materials. For instance, a pyrrole-containing chalcone derivative demonstrated properties suitable for NLO applications, a promising area in photonics and telecommunications (Singh et al., 2014).
Antioxidant Activity
Pyrrole derivatives, closely related to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, have been synthesized and evaluated for their antioxidant properties. Some compounds in this category showed remarkable antioxidant activity, suggesting potential use in the development of new antioxidant agents (Zaki et al., 2017).
特性
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-12(13(17)15-14)10(2)16(9)11-6-4-3-5-7-11/h3-8H,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKLRZWUZJNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)
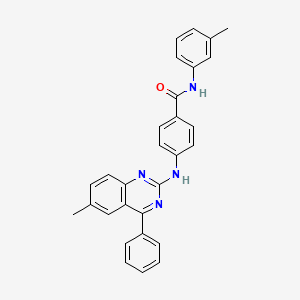
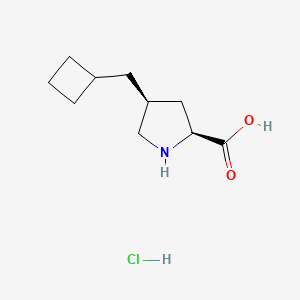
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
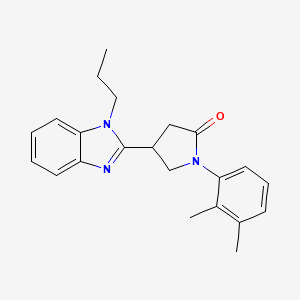
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
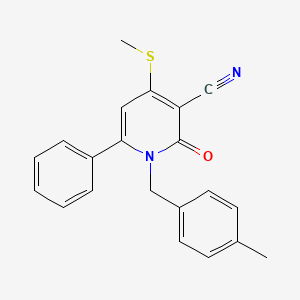
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)
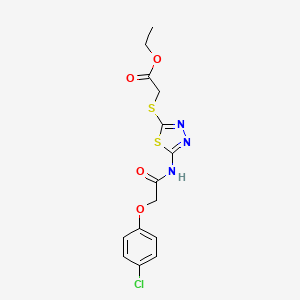

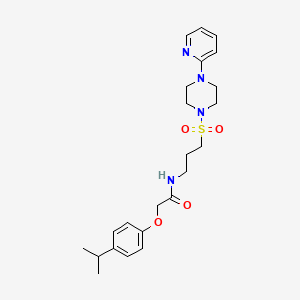
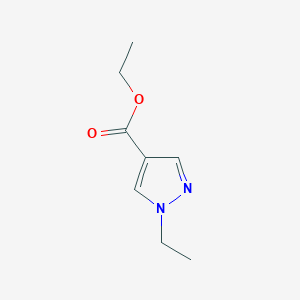
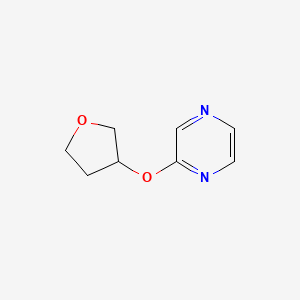
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)